(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
Overview
Description
Mechanism of Action
- When complexed with these proteins and Ran (activated through guanosine triphosphate binding), the XPO1-protein-Ran-GTP complex exits the nucleus through nuclear pores .
- Overall, Selinexor disrupts signaling pathways related to cell cycle regulation, DNA repair, and apoptosis .
- Selinexor’s impact on biochemical pathways includes:
- Pediatric patients may exhibit higher exposures relative to adults when administered similar doses of selinexor .
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics (PK):
Action Environment:
Biochemical Analysis
Biochemical Properties
Selinexor trans-isomer inhibits protein trafficking from the nucleus and induces cell cycle arrest and apoptosis in mesothelioma cells . It interacts with the exportin 1 complex (XPO1), which transports many molecules from the nucleus into the cytoplasm . The most common circulating metabolite is the trans-isomer of selinexor, KPT-375, which has approximately 10% of the XPO1 binding activity of selinexor .
Cellular Effects
Selinexor trans-isomer blocks the transport of several proteins involved in cancer-cell growth from the cell nucleus to the cytoplasm . This ultimately arrests the cell cycle and leads to apoptosis .
Molecular Mechanism
The mechanism of action of Selinexor trans-isomer involves blocking the action of exportin 1 . This prevents the transport of several proteins involved in cancer-cell growth from the cell nucleus to the cytoplasm . This ultimately arrests the cell cycle and leads to apoptosis .
Temporal Effects in Laboratory Settings
Following oral administration, selinexor exhibits linear and time-independent pharmacokinetics (PK) across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [Tmax] 2–4 h) and moderate elimination (half-life [t½] 6–8 h) .
Metabolic Pathways
Selinexor trans-isomer undergoes liver oxidation, glucuronidation, and conjugation, by CYP3A4, UGT and GST .
Subcellular Localization
The subcellular localization of Selinexor trans-isomer is primarily in the nucleus due to its interaction with the exportin 1 complex . This interaction blocks the transport of several proteins involved in cancer-cell growth from the cell nucleus to the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-RN typically involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of (E)-RN involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-RN undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on (E)-RN, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-RN has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nuclear export mechanisms and protein interactions.
Biology: Investigated for its role in regulating cell cycle and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting resistant cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Comparison with Similar Compounds
Selinexor: Another CRM1 inhibitor with similar mechanisms of action.
Verdinexor: A compound with similar inhibitory effects on nuclear export.
Comparison: (E)-RN is unique in its specific binding affinity and selectivity for CRM1, which may result in different therapeutic profiles and side effect profiles compared to other similar compounds. Its unique chemical structure also allows for potential modifications to enhance its activity and reduce toxicity.
Properties
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421923-86-5 | |
Record name | KPT-330, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421923865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-KPT330 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KPT-330, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVY2AE6R24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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